molecular formula C23H24N2O B11951039 1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea CAS No. 86764-32-1

1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea

Cat. No.: B11951039
CAS No.: 86764-32-1
M. Wt: 344.4 g/mol
InChI Key: VZSZQHIQEBFQCB-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea is an organic compound with the molecular formula C23H24N2O It is a derivative of urea, featuring two benzyl groups and a 2,3-dimethylphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea typically involves the reaction of benzylamine with 2,3-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea can be compared with other similar compounds, such as:

    1,1-Dibenzyl-3-(2,3-xylyl)urea: Similar in structure but with different substituents on the phenyl ring.

    1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea: Contains a nitro group, which may confer different chemical and biological properties.

    1,1-Dibenzyl-3-(2,3-dibenzylphenyl)urea: Features additional benzyl groups, potentially affecting its reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

CAS No.

86764-32-1

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(2,3-dimethylphenyl)urea

InChI

InChI=1S/C23H24N2O/c1-18-10-9-15-22(19(18)2)24-23(26)25(16-20-11-5-3-6-12-20)17-21-13-7-4-8-14-21/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

VZSZQHIQEBFQCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C

Origin of Product

United States

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